methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate
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Overview
Description
“Methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A novel synthon was synthesized by a multistep process, then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting N-heterocycles .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives have been studied . A novel synthon was synthesized by a multistep process, then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting N-heterocycles .
Scientific Research Applications
Hydrogen Bonding and Molecular Structures
Research into structurally related compounds, such as those involving pyrazolo[3,4-b]pyridine derivatives, highlights the significance of hydrogen bonding in determining molecular arrangements. For instance, studies on isomeric methyl benzoates with pyrazole and amino groups revealed complex sheet formations and chains of edge-fused rings through N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla, Mata, Cobo, Low, & Glidewell, 2007). Another example includes the detailed examination of hydrogen bonding in substituted 4-pyrazolylbenzoates, demonstrating different dimensional supramolecular structures, ranging from chains to three-dimensional frameworks (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Heterocyclic Synthesis and Functionalization
The potential of compounds similar to methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate for synthesizing heterocyclic structures has been explored. For example, research has focused on the synthesis of thiophenylhydrazonoacetates, leading to diverse derivatives including pyrazoles and pyrazolopyrimidines, highlighting the reactivity of such compounds towards various nitrogen nucleophiles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis of pyrazolopyridines and related heterocycles has been achieved through reactions involving dimethylaminomethylene compounds, showcasing the versatility of these molecules in generating pharmacologically interesting structures (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antioxidant, Antitumor, and Antimicrobial Activities
Several studies have investigated the biological activities of compounds structurally similar to the one . For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities, with certain compounds showing significant effects (El‐Borai et al., 2013). This suggests the potential of this compound and related molecules in pharmacological applications.
Supramolecular Liquid Crystals
Research into the interactions between non-mesomorphic compounds has led to the formation of supramolecular liquid crystals, demonstrating the impact of hydrogen bonding between components like pyridine-based derivatives and benzoic acids. The effect of lateral substitution on the stability of these phases emphasizes the role of molecular design in the properties of supramolecular materials (Naoum, Fahmi, & Almllal, 2010).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
It’s known that pyrazoline derivatives can affect the activity of enzymes like ache, leading to changes in nerve pulse transmission .
Biochemical Pathways
Similar compounds have been associated with the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .
Result of Action
Similar compounds have been associated with changes in behavioral parameters and swimming potential in certain species .
Biochemical Analysis
Biochemical Properties
Methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it binds to specific proteins, altering their conformation and activity, which can affect cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to the formation of metabolites that could have different biological activities . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and its overall effect on cellular function . For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can alter its pharmacokinetic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution pattern can influence its activity and function, as well as its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
Properties
IUPAC Name |
methyl 4-[(3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-13-18-19(27)17(12-23-20(18)26(25-13)16-6-4-3-5-7-16)21(28)24-15-10-8-14(9-11-15)22(29)30-2/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMIFXCIGDGASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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